molecular formula C8H11Cl3N2O B1396395 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338494-89-5

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396395
M. Wt: 257.5 g/mol
InChI Key: RQFQZKJPUASTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the formula C₈H₁₁Cl₃N₂O . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a trichloroethanol group . The exact 3D structure would require more specific analysis tools to determine.

Scientific Research Applications

  • Synthesis of Novel Compounds : Pyrazole carbaldehydes have been used to react with 2-selanyl-1-ethanol to afford corresponding 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlighting the potential for creating novel compounds with unique structures and properties (Papernaya et al., 2015).

  • Development of Succinyl-Spaced Pyrazoles : Research has focused on the synthesis of succinyl-spaced pyrazoles, including 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, illustrating the versatility of these compounds in creating diverse chemical structures (Bonacorso et al., 2011).

  • Antioxidant and Antimicrobial Activities : A study on 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines demonstrated their potential antioxidant and antimicrobial activities, offering insights into their possible therapeutic applications (Bonacorso et al., 2015).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure and solvate formation of compounds related to 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, providing valuable insights into their molecular structures (Yang et al., 2005).

  • Synthesis of Trifluoromethylazoles : A study explored the synthesis of trifluoromethylazoles, including 2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol, and determined their pKa values, indicating their potential for measuring pH in biological media (Jones et al., 1996).

  • Study of Coordination Behaviour in Metal Complexes : Research has been conducted on the coordination behavior of compounds like 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol against various metal ions, contributing to the understanding of their potential in inorganic chemistry and material science (Muñoz et al., 2011).

Safety And Hazards

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is classified as an irritant . Proper safety measures should be taken when handling this compound to avoid exposure.

properties

IUPAC Name

2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFQZKJPUASTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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